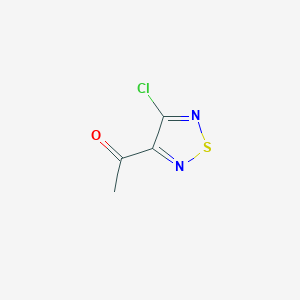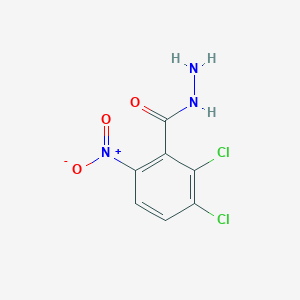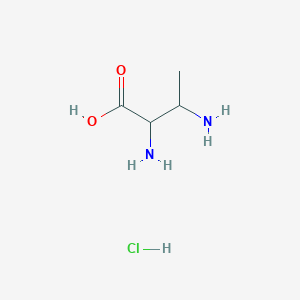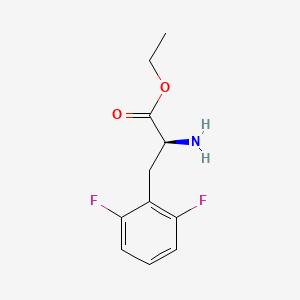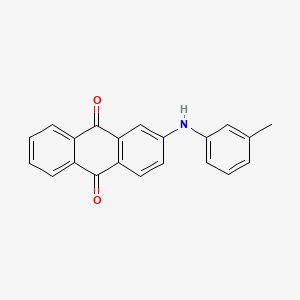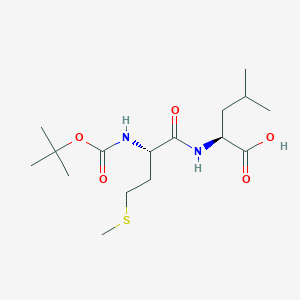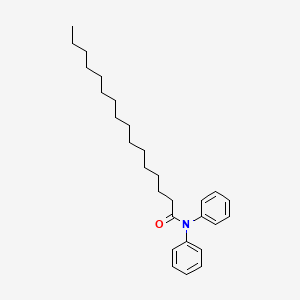
4-(Bromomethyl)-6-methoxy-3,4'-bipyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Bromomethyl)-6-methoxy-3,4’-bipyridine is a chemical compound that belongs to the class of bipyridines Bipyridines are organic compounds containing two pyridine rings This specific compound is characterized by the presence of a bromomethyl group at the 4-position and a methoxy group at the 6-position on one of the pyridine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-6-methoxy-3,4’-bipyridine typically involves the bromination of a suitable precursor. One common method involves the use of N-bromosuccinimide as the brominating agent. The reaction is usually carried out in a solvent such as acetone or dichloromethane, under controlled temperature conditions. The precursor compound, which is a bipyridine derivative, is mixed with N-bromosuccinimide and the solvent, and the reaction mixture is stirred at a specific temperature until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of 4-(Bromomethyl)-6-methoxy-3,4’-bipyridine may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
4-(Bromomethyl)-6-methoxy-3,4’-bipyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The pyridine rings can be reduced to form dihydropyridine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile, at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation, often in acidic or basic media.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used, usually in anhydrous solvents.
Major Products
Substitution Reactions: Products include azido, thiocyanato, and amino derivatives of the original compound.
Oxidation Reactions: Products include aldehydes and carboxylic acids.
Reduction Reactions: Products include dihydropyridine derivatives.
Aplicaciones Científicas De Investigación
4-(Bromomethyl)-6-methoxy-3,4’-bipyridine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drugs targeting specific biological pathways.
Material Science: It is used in the synthesis of coordination polymers and metal-organic frameworks, which have applications in catalysis, gas storage, and separation technologies.
Mecanismo De Acción
The mechanism of action of 4-(Bromomethyl)-6-methoxy-3,4’-bipyridine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The methoxy group can enhance the compound’s solubility and bioavailability, facilitating its interaction with molecular targets .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Bromomethyl)-2-methoxy-3,4’-bipyridine
- 4-(Chloromethyl)-6-methoxy-3,4’-bipyridine
- 4-(Bromomethyl)-6-ethoxy-3,4’-bipyridine
Uniqueness
4-(Bromomethyl)-6-methoxy-3,4’-bipyridine is unique due to the specific positioning of the bromomethyl and methoxy groups, which can influence its reactivity and interaction with other molecules. The presence of both electron-donating (methoxy) and electron-withdrawing (bromomethyl) groups can create a unique electronic environment, making it a versatile intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C12H11BrN2O |
|---|---|
Peso molecular |
279.13 g/mol |
Nombre IUPAC |
4-(bromomethyl)-2-methoxy-5-pyridin-4-ylpyridine |
InChI |
InChI=1S/C12H11BrN2O/c1-16-12-6-10(7-13)11(8-15-12)9-2-4-14-5-3-9/h2-6,8H,7H2,1H3 |
Clave InChI |
MVLORRGSHHRFPW-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC=C(C(=C1)CBr)C2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


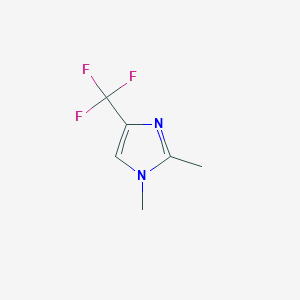
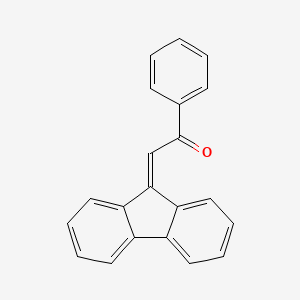
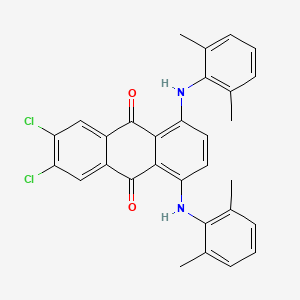
![[3-[4-Phenyl-6-(4-phenylphenyl)-1,3,5-triazin-2-yl]phenyl]boronic acid](/img/structure/B13133150.png)
